(3-Aminopropyl)dimethylmethoxysilane

Nanocomposites Organoclay modification Epoxy resins

(3-Aminopropyl)dimethylmethoxysilane (CAS 31024-26-7), also known as APDMS, is a monofunctional organosilane coupling agent with the molecular formula C6H17NOSi and a molecular weight of 147.29 g/mol. It is a clear, colorless liquid with a density of approximately 0.87 g/mL at 20°C and a boiling point of 87 °C at 50 mmHg.

Molecular Formula C6H17NOSi
Molecular Weight 147.29 g/mol
CAS No. 31024-26-7
Cat. No. B1222537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Aminopropyl)dimethylmethoxysilane
CAS31024-26-7
Synonyms(3-aminopropyl)dimethylmethoxysilane
APDMS cpd
Molecular FormulaC6H17NOSi
Molecular Weight147.29 g/mol
Structural Identifiers
SMILESCO[Si](C)(C)CCCN
InChIInChI=1S/C6H17NOSi/c1-8-9(2,3)6-4-5-7/h4-7H2,1-3H3
InChIKeyMCLXOMWIZZCOCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Aminopropyl)dimethylmethoxysilane (CAS 31024-26-7): Procurement-Grade Overview of a Monofunctional Aminosilane for Controlled Surface Engineering


(3-Aminopropyl)dimethylmethoxysilane (CAS 31024-26-7), also known as APDMS, is a monofunctional organosilane coupling agent with the molecular formula C6H17NOSi and a molecular weight of 147.29 g/mol [1]. It is a clear, colorless liquid with a density of approximately 0.87 g/mL at 20°C and a boiling point of 87 °C at 50 mmHg [1]. As a monofunctional silane, it possesses a single hydrolyzable methoxy group and two non-hydrolyzable methyl groups attached to the silicon atom, which fundamentally distinguishes its surface modification behavior from trifunctional analogs like 3-aminopropyltriethoxysilane (APTES) [2]. This specific architecture enables the formation of self-limiting monolayers rather than polymeric multilayers, a critical feature for applications requiring precise control over film thickness and functional group density [2].

Why (3-Aminopropyl)dimethylmethoxysilane Cannot Be Simply Replaced by Generic Aminosilanes in Critical Surface Modification Workflows


Substituting (3-aminopropyl)dimethylmethoxysilane with other in-class aminosilanes, such as 3-aminopropyltriethoxysilane (APTES) or 3-aminopropylmethyldimethoxysilane, is scientifically unjustified due to fundamental differences in film architecture and resulting interfacial properties. While all aminosilanes provide amine functionality for subsequent coupling, the monofunctional nature of APDMS yields self-limiting monolayer formation, whereas trifunctional analogs like APTES undergo uncontrolled crosslinking to produce heterogeneous, rough multilayers . This difference in film morphology directly impacts key performance metrics including surface density [1], grafting efficiency in nanocomposites [2], hydrolytic stability [3], and biomolecule immobilization capacity [1]. The quantitative evidence below demonstrates that these performance differences are substantial and reproducible, making generic substitution a high-risk decision in applications where surface uniformity, controlled functional group density, or exfoliation of layered materials are critical process parameters.

Quantitative Differentiation of (3-Aminopropyl)dimethylmethoxysilane: A Comparator-Based Evidence Guide for Technical Procurement


Superior Exfoliation in Epoxy-Organoclay Nanocomposites: APDMES vs. APTES Grafting Efficiency

In a direct head-to-head comparison of silane surfactants for montmorillonite modification, APDMES (the ethoxy analog of APDMS) demonstrated significantly different grafting behavior compared to trifunctional APTES and non-aminated PDMMS. APDMES and APTES were grafted onto montmorillonite in comparable amounts, whereas PDMMS was barely grafted (<1 wt%), confirming the essential role of the amine group for surface attachment [1]. Critically, APDMES-modified organoclay exhibited greater gallery spacing than APTES-modified organoclay, a key indicator of improved exfoliation potential [1]. This enhanced exfoliation directly addresses the known problem of trifunctional aminosilanes crosslinking clay layers together, which prevents complete exfoliation and compromises nanocomposite mechanical properties [1].

Nanocomposites Organoclay modification Epoxy resins Interfacial engineering

Controlled Monolayer Formation: APDMES Surface Density and Roughness vs. APTES Multilayers

Direct comparative analysis of silane films on silica surfaces reveals that APDMES (ethoxy analog) forms a self-limited monolayer with a well-defined silane surface density of approximately 3 nm⁻², whereas APTES deposition under identical conditions produces thicker, rougher multilayer films [1]. Specifically, thin (1 h) and thick (19 h) APTES films exhibit increased surface roughness compared to the APDMES monolayer, with the 19 h APTES film showing an estimated ∼32% increase in surface area relative to the APDMES monolayer due to its rougher topography [1]. This increased surface roughness in APTES films arises from uncontrolled crosslinking and multilayer formation, a behavior absent in monofunctional APDMES due to its single hydrolyzable group [1].

Surface functionalization DNA biosensors XPS analysis Self-assembled monolayers

Tunable Amine Density and DNA Hybridization Efficiency: APDMES Monolayer Performance Characteristics

In a systematic study of silane films for DNA coupling, the APDMES monolayer exhibited an amine density that can be precisely controlled by varying deposition time or by forming mixed monolayers with non-aminated silanes . Quantitative XPS analysis established a linear correlation between nitrogen atomic concentration (from amine) and silicon atomic concentration (from APDMES) in pure APDMES films, enabling accurate calculation of amine density . In DNA hybridization experiments, the APDMES monolayer achieved a hybridization efficiency of nearly 88% for the thin APTES film (1-2 layers), with 0.21 dsDNA/nm², whereas the APDMES monolayer itself showed the lowest DNA target density and hybridization efficiency due to steric hindrance at the random packing limit for dsDNA (diameter ≥2 nm) on a plane [1]. This steric limitation is a direct consequence of the smooth, planar monolayer morphology unique to monofunctional silanes [1].

DNA microarrays Biosensor fabrication Surface amine quantification Hybridization efficiency

Enhanced Hydrolytic Stability of 3-Aminopropyl/Methyl-Functionalized Silica Surfaces in Boiling Water

Functionalization of mesoporous silica with mixtures of 3-aminopropyl and methyl groups (achievable using monofunctional silanes like APDMS) resulted in materials exhibiting 'very high stability against hydrolysis in boiling water' [1]. This enhanced stability is attributed to the protection of the siloxane bonds of the silica framework by the organic moieties (both aminopropyl and methyl groups), which shield the underlying silica from water attack [1]. In contrast, surfaces functionalized solely with 3-aminopropyl groups (as from APTES) often lack sufficient stability for technical processes involving aqueous environments or humid conditions, as the amino group can base-catalyze hydrolysis of residual alkoxysilanes and siloxane bonds [1]. The incorporation of methyl groups alongside aminopropyl groups via monofunctional silane chemistry provides a dual-protection mechanism not accessible with pure aminopropyl trialkoxysilanes.

Hydrolytic stability Mesoporous silica Surface protection Aqueous applications

Reaction Kinetics of APDMS with Silica: Second-Order Dependence and Solvent Effects

Kinetic studies of the reaction between APDMS and a silsesquioxane silanol model for silica surfaces revealed a second-order dependence on APDMS concentration, indicating that a second APDMS molecule acts as a catalyst in the grafting reaction [1]. The reaction rate was found to be significantly faster in non-polar hexane than in polar tetrahydrofuran (THF), attributed to stronger competitive hydrogen bonding effects of the O-containing polar solvent with prereaction complex formation [1]. Additionally, a temperature-dependent rate inversion was observed: above 245 K, the reaction rate decreases with increasing temperature due to reduced prereaction complex formation, while below 245 K, the reaction itself becomes rate-limiting, causing rate decrease with decreasing temperature [1]. This complex kinetic behavior is unique to the autocatalytic mechanism enabled by the amine group in monofunctional aminosilanes.

Silane grafting kinetics Surface reaction modeling Catalytic mechanism Solvent optimization

Optimal Application Scenarios for (3-Aminopropyl)dimethylmethoxysilane Based on Quantitative Differentiation Evidence


Exfoliation of Layered Silicates in Polymer Nanocomposites

Use APDMS (or its ethoxy analog APDMES) when modifying montmorillonite or other layered silicates for epoxy-based nanocomposites. The monofunctional architecture prevents clay layer crosslinking—a known failure mode with trifunctional silanes like APTES—resulting in greater gallery spacing and improved exfoliation potential [1]. The quantitative evidence shows that APDMES grafting is comparable to APTES but yields superior clay layer separation, directly enhancing mechanical reinforcement efficiency. This scenario is supported by direct comparative data from epoxy-organoclay systems where monofunctional aminosilanes outperformed trifunctional analogs in preventing layer restacking [1].

Fabrication of Uniform, Thickness-Controlled Aminosilane Monolayers for Biosensors

Employ APDMS for applications requiring precisely controlled amine-functionalized monolayers on silica or glass substrates, such as DNA microarrays, protein chips, or optical biosensors. The self-limiting monolayer formation yields a reproducible surface density of ∼3 nm⁻² with smooth morphology, in contrast to the rough, variable-thickness multilayers produced by APTES [2]. While APDMES monolayers exhibit lower DNA loading capacity due to steric hindrance at the dsDNA packing limit, this limitation can be advantageous when low probe density or controlled intermolecular spacing is required to minimize crowding effects [2]. Mixed monolayer formation with non-aminated silanes further enables precise tuning of amine density .

Surface Modification Requiring Enhanced Hydrolytic Stability in Aqueous Environments

Select APDMS-type monofunctional silanes for functionalizing silica surfaces that will be exposed to aqueous processing conditions or high-humidity environments. The incorporation of methyl groups alongside aminopropyl groups—readily achieved with monofunctional silanes—provides 'very high stability against hydrolysis in boiling water' by protecting underlying siloxane bonds [3]. This protective effect is not accessible with pure aminopropyl trialkoxysilanes, which often degrade under similar conditions due to amine-catalyzed hydrolysis [3]. Applications include stationary phases for aqueous chromatography, water-treatment sorbents, and catalysts for aqueous-phase reactions.

Model System Studies of Silane-Surface Grafting Kinetics and Mechanisms

Utilize APDMS as a well-defined model compound for studying fundamental silane grafting kinetics on silica surfaces. Its monofunctional nature eliminates complications from crosslinking and multilayer formation, enabling clean kinetic analysis. The compound exhibits second-order kinetics with respect to APDMS concentration, with a temperature-dependent rate inversion at 245 K and strong solvent polarity effects [4]. This makes APDMS an ideal probe molecule for optimizing grafting conditions, validating computational models of silane-surface reactions, and establishing quality control protocols for industrial surface modification processes [4].

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